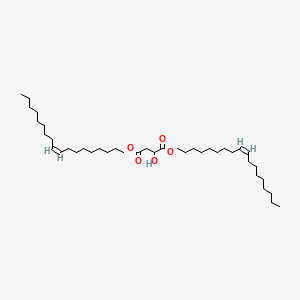
Dioleyl malate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioleyl malate is an organic compound with the molecular formula C40H72O4. It is an ester derived from malic acid and oleyl alcohol. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. This compound is particularly valued for its emollient properties, making it a common ingredient in skincare products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioleyl malate can be synthesized through the esterification of malic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Malic Acid+2Oleyl Alcohol→Dioleyl Malate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of enzymatic catalysts, such as lipases, has also been explored to achieve more environmentally friendly and sustainable production methods.
Chemical Reactions Analysis
Types of Reactions
Dioleyl malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malic acid and oleyl alcohol.
Oxidation: this compound can undergo oxidation reactions, particularly at the oleyl groups, leading to the formation of epoxides or other oxidized derivatives.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Transesterification: Alcohols, catalysts like sodium methoxide or lipases.
Major Products Formed
Hydrolysis: Malic acid and oleyl alcohol.
Oxidation: Epoxides, hydroxylated derivatives.
Transesterification: Various ester derivatives depending on the alcohol used.
Scientific Research Applications
Dioleyl malate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of dioleyl malate primarily involves its interaction with biological membranes. As an emollient, it helps to maintain the skin’s moisture barrier by forming a protective layer on the surface. This reduces transepidermal water loss and enhances skin hydration. In drug delivery systems, this compound can facilitate the penetration of active ingredients through the skin by modifying the lipid matrix of the stratum corneum.
Comparison with Similar Compounds
Similar Compounds
- Diisostearyl malate
- Dibutyloctyl malate
- Di-C12-13 alkyl malate
- Diethylhexyl malate
- Diisoamyl malate
- Dioctyldodecyl malate
Comparison
Dioleyl malate is unique among these compounds due to its specific esterification with oleyl alcohol, which imparts distinct physicochemical properties. Compared to diisostearyl malate, for example, this compound has a different fatty acid chain length and degree of unsaturation, affecting its melting point, viscosity, and emollient properties. This makes this compound particularly suitable for certain cosmetic formulations where a lighter, more spreadable texture is desired.
Properties
CAS No. |
52030-95-2 |
|---|---|
Molecular Formula |
C40H74O5 |
Molecular Weight |
635.0 g/mol |
IUPAC Name |
bis[(Z)-octadec-9-enyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C40H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-39(42)37-38(41)40(43)45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38,41H,3-16,21-37H2,1-2H3/b19-17-,20-18- |
InChI Key |
MBPUYGZEDYDAHA-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















